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molecular formula C9H10O B1436296 4'-Methylacetophenone-D10 CAS No. 358730-83-3

4'-Methylacetophenone-D10

Cat. No. B1436296
M. Wt: 144.24 g/mol
InChI Key: GNKZMNRKLCTJAY-ZGYYUIRESA-N
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Patent
US05594081

Procedure details

To a solution of 0.97 g of sodium hydroxide in 9.7 ml of water was added 27.1 ml of ethanol. A solution of 2.563 g of p-methylacetophenone in 4 ml of ethanol was added dropwise to the mixture, followed by dropwise addition of a solution of 2.30 g of p-methylbenzaldehyde in 4 ml of ethanol. The resulting mixture was stirred at room temperature for 3.75 hours, and the solid matter was filtered, washed with cold water and ethanol and thoroughly desiccated to give 4.16 g of 4,4'-dimethylchalcone.
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
solvent
Reaction Step One
Quantity
27.1 mL
Type
solvent
Reaction Step One
Quantity
2.563 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1>O.C(O)C>[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=2)=[O:12])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.7 mL
Type
solvent
Smiles
O
Name
Quantity
27.1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.563 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid matter was filtered
WASH
Type
WASH
Details
washed with cold water and ethanol

Outcomes

Product
Details
Reaction Time
3.75 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05594081

Procedure details

To a solution of 0.97 g of sodium hydroxide in 9.7 ml of water was added 27.1 ml of ethanol. A solution of 2.563 g of p-methylacetophenone in 4 ml of ethanol was added dropwise to the mixture, followed by dropwise addition of a solution of 2.30 g of p-methylbenzaldehyde in 4 ml of ethanol. The resulting mixture was stirred at room temperature for 3.75 hours, and the solid matter was filtered, washed with cold water and ethanol and thoroughly desiccated to give 4.16 g of 4,4'-dimethylchalcone.
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
solvent
Reaction Step One
Quantity
27.1 mL
Type
solvent
Reaction Step One
Quantity
2.563 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1>O.C(O)C>[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=2)=[O:12])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.7 mL
Type
solvent
Smiles
O
Name
Quantity
27.1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.563 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid matter was filtered
WASH
Type
WASH
Details
washed with cold water and ethanol

Outcomes

Product
Details
Reaction Time
3.75 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05594081

Procedure details

To a solution of 0.97 g of sodium hydroxide in 9.7 ml of water was added 27.1 ml of ethanol. A solution of 2.563 g of p-methylacetophenone in 4 ml of ethanol was added dropwise to the mixture, followed by dropwise addition of a solution of 2.30 g of p-methylbenzaldehyde in 4 ml of ethanol. The resulting mixture was stirred at room temperature for 3.75 hours, and the solid matter was filtered, washed with cold water and ethanol and thoroughly desiccated to give 4.16 g of 4,4'-dimethylchalcone.
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
solvent
Reaction Step One
Quantity
27.1 mL
Type
solvent
Reaction Step One
Quantity
2.563 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1>O.C(O)C>[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=2)=[O:12])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.7 mL
Type
solvent
Smiles
O
Name
Quantity
27.1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.563 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid matter was filtered
WASH
Type
WASH
Details
washed with cold water and ethanol

Outcomes

Product
Details
Reaction Time
3.75 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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